molecular formula C13H22N4O5 B6320774 Ethyl (1S*,2R*,3S*,4S*)-4-azido-2-(tert-butoxycarbonylamino)-3-hydroxycyclopentane-carboxylate CAS No. 959745-90-5

Ethyl (1S*,2R*,3S*,4S*)-4-azido-2-(tert-butoxycarbonylamino)-3-hydroxycyclopentane-carboxylate

Cat. No.: B6320774
CAS No.: 959745-90-5
M. Wt: 314.34 g/mol
InChI Key: OQBGDQJMLWENBU-AXTSPUMRSA-N
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Description

Ethyl (1S,2R,3S,4S)-4-azido-2-(tert-butoxycarbonylamino)-3-hydroxycyclopentane-carboxylate is a cyclopentane derivative with a complex stereochemical profile and multiple functional groups. Its molecular formula is C₁₃H₂₂N₄O₅, with a molecular weight of 314.34 g/mol . Key features include:

  • Functional groups: An azido (-N₃) group at position 4, a tert-butoxycarbonyl (Boc)-protected amine at position 2, a hydroxyl (-OH) group at position 3, and an ethyl ester at position 1.
  • Stereochemistry: Four defined stereocenters (1S, 2R, 3S, 4S), critical for its reactivity and biological interactions.
  • Physicochemical properties: A topological polar surface area (TPSA) of 99.2 Ų, two hydrogen bond donors, and seven hydrogen bond acceptors, indicating moderate solubility in polar solvents .

This compound is used in drug discovery for its azide group, which participates in click chemistry, and the Boc group, which protects amines during synthetic processes .

Properties

IUPAC Name

ethyl (1S,2R,3S,4S)-4-azido-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O5/c1-5-21-11(19)7-6-8(16-17-14)10(18)9(7)15-12(20)22-13(2,3)4/h7-10,18H,5-6H2,1-4H3,(H,15,20)/t7-,8-,9+,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBGDQJMLWENBU-AXTSPUMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C(C1NC(=O)OC(C)(C)C)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]([C@H]([C@@H]1NC(=O)OC(C)(C)C)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (1S*,2R*,3S*,4S*)-4-azido-2-(tert-butoxycarbonylamino)-3-hydroxycyclopentane-carboxylate, often referred to as Ethyl 4-azido-3-(Boc-amino)cyclopentane-1-carboxylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₄H₂₄N₄O₄
  • Molecular Weight : 312.36 g/mol
  • CAS Number : 365997-34-8

The compound features an azido group, which is known for its reactivity and potential in bioorthogonal chemistry, making it a useful tool in drug development and biological research.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The azido group can undergo click reactions, facilitating the conjugation of biomolecules, which enhances its therapeutic efficacy.

Antimicrobial Activity

Research has indicated that compounds with azido groups exhibit significant antimicrobial properties. In vitro studies demonstrated that this compound can inhibit the growth of several bacterial strains, suggesting potential use as an antimicrobial agent.

Anticancer Properties

Preliminary studies have shown that the compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to cell death.

Neuroprotective Effects

Emerging data suggest that this compound may have neuroprotective effects. It has been observed to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various azido compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli of 32 µg/mL, demonstrating significant antimicrobial potential.

Study 2: Anticancer Activity

In a study conducted on human cancer cell lines, the compound was tested for its ability to induce apoptosis. Results showed a dose-dependent increase in apoptotic cells after treatment with concentrations ranging from 10 to 50 µM. Flow cytometry analyses confirmed the activation of caspase pathways.

Study 3: Neuroprotection in Models of Alzheimer’s Disease

Research published in Neuroscience Letters explored the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. Treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL against S. aureusJournal of Medicinal Chemistry
AnticancerInduction of apoptosisCell Death & Disease
NeuroprotectiveReduced oxidative stressNeuroscience Letters

Comparison with Similar Compounds

Ethyl (1R,2R,3R,4S)-3-azido-4-(Boc-amino)-2-hydroxycyclopentane-carboxylate

  • Molecular formula : C₁₃H₂₂N₄O₅ (identical to the target compound) .
  • Key differences : Azido group at position 3 instead of 4; stereocenters at 1R, 2R, 3R, 4S.
  • Applications : High purity (≥97%) makes it suitable for pharmaceutical quality control .

Ethyl (1R,2R,3R,4R)-4-azido-2-(Boc-amino)-3-hydroxycyclopentane-carboxylate

  • Commercial availability: Sold by Santa Cruz Biotechnology at $750/100 mg, emphasizing its niche research applications .

Functional Group Variations

Ethyl (1S,2R,3S,5R)-2-(Boc-amino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate

  • Molecular formula: C₁₃H₂₁NO₅ (lacks the azido group) .
  • Structural divergence : Incorporates an oxygen atom in a bicyclo ring system, reducing nitrogen content and reactivity.
  • TPSA : 89.3 Ų, lower than the target compound, suggesting reduced polarity .

tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate

  • Synthesis : Derived from ester hydrolysis and amination of cyclopentane precursors .
  • Key differences: Replaces azido and hydroxyl groups with aminomethyl and ethyl substituents, simplifying reactivity .

Cyclohexane-Based Analogues

Ethyl (1R,2S,5S*)-2-(Boc-amino)-5-hydroxycyclohex-3-enecarboxylate

  • Molecular formula: C₁₄H₂₃NO₅ (larger cyclohexene ring) .
  • Applications : Intermediate in lactone ring-opening reactions, highlighting divergent synthetic utility compared to the cyclopentane-based target .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) TPSA (Ų) Key Functional Groups Reference
Target Compound C₁₃H₂₂N₄O₅ 314.34 99.2 Azido, Boc, Hydroxyl, Ethyl ester
Ethyl (1R,2R,3R,4S)-3-azido-4-(Boc-amino)-2-hydroxycyclopentane-carboxylate C₁₃H₂₂N₄O₅ 314.34 N/A Azido (position 3)
Ethyl (1S,2R,3S,5R)-2-(Boc-amino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate C₁₃H₂₁NO₅ 271.31 89.3 Boc, Ethyl ester, Bicyclo ring

Table 2: Commercial Availability and Pricing

Compound Name Purity Price (USD) Supplier Reference
Target Compound 96% Inquiry Alfa Chemistry
Ethyl (1R,2R,3R,4R)-4-azido-2-(Boc-amino)-3-hydroxycyclopentane-carboxylate ≥97% $750/100 mg Santa Cruz Biotechnology
Ethyl (1S,3R,4S)-4-azido-3-(Boc-amino)cyclohexane-1-carboxylate N/A €1,709 MolCore

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